ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 23286-70-6
VCID: VC21311301
InChI: InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)
SMILES: CCOC(=O)C1=C(NN=C1N)C
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

CAS No.: 23286-70-6

Cat. No.: VC21311301

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate - 23286-70-6

Specification

CAS No. 23286-70-6
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)
Standard InChI Key WOCMIZZYXHVSPS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1N)C
Canonical SMILES CCOC(=O)C1=C(NN=C1N)C

Introduction

Chemical Identity and Basic Properties

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 23286-70-6) is characterized by its unique structure containing a pyrazole ring with an amino group at position 5, a methyl group at position 3, and an ethyl carboxylate moiety at position 4. The compound has a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is also known by several synonyms including ethyl 1-methyl-5-amino pyrozole carboxylate and ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate .

The physical appearance of this compound is described as yellow flaky crystals with a melting point range of 102-104°C. It exhibits good solubility characteristics, being easily dissolved in common organic solvents such as ethanol, acetone, and benzene. Interestingly, despite being an organic compound, it also demonstrates solubility in water, which enhances its versatility in various applications . When handling this compound, caution should be exercised as it has been reported to have a slight irritating effect on skin contact .

Structural and Molecular Properties

The molecular structure of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate features several important characteristics that influence its chemical behavior and applications:

PropertyValue
LogP0.68
Heavy Atoms Count12
Rotatable Bond Count3
Number of Rings1
Carbon Bond Saturation (Fsp3)0.428
Polar Surface Area81 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

These properties indicate that the compound has moderate lipophilicity (LogP of 0.68), suggesting a balance between hydrophilic and hydrophobic characteristics . The presence of three hydrogen bond acceptor sites and two donor sites contributes to its intermolecular interaction capabilities, which is relevant for its application in chemical synthesis and potential biological activities.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives. These methods typically involve reactions between cyano-containing precursors and hydrazine derivatives.

Synthesis of Related Derivatives

The synthesis of a closely related compound, ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 303066-82-2), illustrates a potential approach that could be adapted for the target compound. This synthesis involves:

  • Preparation of a reaction mixture containing ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate (5.0 g, 27.3 mmol) in ethanol (50 mL)

  • Addition of benzylhydrazine dihydrochloride (5.3 g, 27.3 mmol) followed by N,N-diisopropylethylamine (14 mL, 81.9 mmol)

  • Stirring the reaction mixture overnight at 90°C

  • Removal of ethanol by evaporation

  • Basification with aqueous saturated sodium bicarbonate solution

  • Extraction with ethyl acetate

  • Purification by silica gel column chromatography

This method yielded 4.45 g of the product as a solid .

Alternative Synthetic Approach

Another synthetic route can be inferred from the preparation of the related compound ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. This approach involves:

  • Charging a flask with potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml)

  • Cooling the solution in an ice bath

  • Gradual addition of ethyl cyanoacetate (22.7 g, 0.2 mol)

  • Adding carbon bisulfide (15.2 g, 0.2 mol) after stirring at 273K for 0.5 h

  • Adding dimethyl sulfate (50.4 g, 0.4 mol) and leaving overnight

  • Filtration and solvent evaporation

  • Dissolution in ethanol followed by addition of hydrazine hydrate

With appropriate modifications, this method could potentially be adapted for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate .

Applications and Uses

Agricultural Applications

The primary reported application of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is as an intermediate in the synthesis of pyrazosulfuron-methyl, an important herbicide used in agriculture . Pyrazosulfuron-methyl belongs to the sulfonylurea class of herbicides, which are known for their high selectivity and effectiveness at low application rates. This highlights the compound's significance in the agrochemical industry.

SupplierQuantityPurity (%)Price (USD)Shipping Origin
BLD Pharmatech Co., Limited250 mg988United States
BLD Pharmatech Co., Limited1 g9825United States
BLD Pharmatech Co., Limited5 g9895United States
BLD PHARMATECH LTD CN250 mg988China
BLD PHARMATECH LTD CN1 g9825China
BLD PHARMATECH LTD CN5 g9895China
BLD PHARMATECH LTD CN25 g98333China

The compound is identified in chemical catalogs by various numbers including MFCD01210846, MFCD03453130, and MFCD18633183, facilitating its procurement for research and industrial applications .

Structural Studies and Related Compounds

Related Structural Analogs

Several structural analogs of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been reported in the literature, including:

  • Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 303066-82-2)

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-3-cyclobutyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-3-cyclobutyl-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylate

These related compounds share the core pyrazole structure with variations in substituents, providing a family of compounds with potentially diverse chemical properties and applications.

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